methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate
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Overview
Description
Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is a complex organic compound that features a cyano group, an indene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate typically involves the reaction of methyl 2-(2-cyanoacetamido)benzoate with 2-(2-oxoindol-3-ylidene)malononitrile under reflux in ethanol in the presence of piperidine . This reaction yields the desired compound through a condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate can undergo various chemical reactions, including:
Condensation Reactions: Formation of spiro[indoline-3,4-pyridine] derivatives.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Piperidine: Used as a base in condensation reactions.
Ethanol: Used as a solvent in reflux conditions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic derivatives, such as spiro[indoline-3,4-pyridine] derivatives .
Scientific Research Applications
Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate involves its interaction with molecular targets through its cyano and indene moieties. These interactions can lead to the formation of stable complexes with biological molecules, potentially influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate is unique due to its combination of a cyano group, an indene moiety, and a benzoate ester. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-25-19(24)13-8-4-5-9-14(13)21-15(10-20)16-17(22)11-6-2-3-7-12(11)18(16)23/h2-9,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUAHTSEOPSHQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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